N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
Description
N-[(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic coumarin derivative characterized by a fused benzopyrone core substituted with chloro (Cl) at position 6, methoxy (OCH₃) at position 7, and methyl (CH₃) at position 3. The compound features an acetyl-glycine moiety attached to the coumarin scaffold at position 3 (Figure 1). Its molecular formula is C₁₅H₁₄ClNO₆, with an average molecular mass of ~340.7 g/mol (calculated based on structural analogs) .
Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties.
Properties
Molecular Formula |
C15H14ClNO6 |
|---|---|
Molecular Weight |
339.73 g/mol |
IUPAC Name |
2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14ClNO6/c1-7-8-3-10(16)12(22-2)5-11(8)23-15(21)9(7)4-13(18)17-6-14(19)20/h3,5H,4,6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
GHDJOENZXKNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the reaction of 6-chloro-7-methoxy-4-methylcoumarin with glycine under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures . The product is then purified using techniques such as flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses .
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 7: The methoxy group (OCH₃) in the target compound is bulkier and more electron-donating than the hydroxyl (OH) group in the compound. The hydroxyl group in the compound introduces acidity (pKa ~9–10), enabling hydrogen bonding and increased aqueous solubility compared to the methoxy analog .
The methyl group at position 4 provides steric hindrance, which could affect interactions with enzymatic targets .
Side Chain Variations :
- The acetyl-glycine moiety in the target compound may improve water solubility compared to the thiazolidine-linked acetamide in ’s Compound 4, which contains a sulfur heterocycle .
Biological Activity
N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound derived from the coumarin family, notable for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 399.8 g/mol. The structure features a chlorinated, methoxylated, and methylated chromenone core linked to an acetamido group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClNO5 |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-acetylglycine |
| SMILES | CC(c(c(O1)c2)cc(Cl)c2OC)=C(CC(NCc(cc2)ccc2OC)=O)C1=O |
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro experiments using RAW264.7 mouse macrophages demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses .
Case Study: Cytokine Inhibition
In a controlled study, treatment with this compound resulted in:
- TNF-α Reduction : Decreased levels by approximately 40% compared to untreated controls.
- IL-6 Reduction : Showed a 30% decrease in release from stimulated macrophages.
These findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation.
Antioxidant Properties
The compound also exhibits antioxidant activity, likely due to its ability to modulate the Nrf2 signaling pathway. This pathway is crucial for regulating the body's antioxidant defenses, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Enhancing these defenses helps protect cells from oxidative stress and may prevent inflammation-related damage .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the coumarin structure can significantly impact biological activity. For instance:
- Chlorination at the C6 position enhances anti-inflammatory potency.
- Methoxylation at C7 contributes to improved solubility and bioavailability.
- The presence of an acetyl group is essential for maintaining activity against inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
